Boc-D-threo-3-(3-trifluoromethylphenyl)serinol

Description

Nomenclature and IUPAC Classification

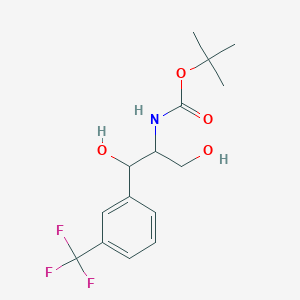

This compound possesses the molecular formula C₁₅H₂₀F₃NO₄ and maintains a molecular weight of 335.32 grams per mole. The compound is systematically classified under the Chemical Abstracts Service registry number 1134488-04-2, providing a unique identifier for research and commercial applications. The IUPAC nomenclature designates this compound as tert-butyl N-[1,3-dihydroxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate, which accurately reflects its complex structural arrangement.

The molecular structure can be represented through the simplified molecular input line entry system notation as CC(C)(C)OC(=O)NC(CO)C(C1=CC(=CC=C1)C(F)(F)F)O, demonstrating the precise arrangement of atoms within the molecule. The standard International Chemical Identifier Key JIXCTSMFUYDKDD-RYUDHWBXSA-N provides an additional standardized method for compound identification across databases and research platforms. The compound exhibits specific stereochemical properties denoted by the threo configuration, which indicates the relative spatial arrangement of hydroxyl groups and other substituents around the central carbon framework.

Table 1: Molecular Properties of this compound

Structural Significance of the Trifluoromethylphenyl Group

The incorporation of the trifluoromethylphenyl group represents a strategic molecular modification that significantly enhances the compound's chemical and biological properties. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound, and trifluoromethylated compounds have gained considerable importance in pharmaceutical industry and agrochemical applications. The presence of the trifluoromethyl group in pharmaceutical compounds has been associated with enhanced lipophilicity and metabolic stability, making it an attractive structural feature in drug design and development.

The trifluoromethyl group's unique electronic properties stem from the highly electronegative fluorine atoms, which create a strong electron-withdrawing effect that influences the compound's reactivity and stability profile. This modification has been successfully implemented in numerous pharmaceutical compounds including fluoxetine, mefloquine, leflunomide, and celecoxib, demonstrating the widespread utility of trifluoromethyl-containing molecules in therapeutic applications. In the context of this compound, this group contributes to enhanced thermal stability and chemical resistance, properties that prove essential for applications in harsh environmental conditions.

The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of various pharmaceuticals targeting neurological disorders. The trifluoromethyl group's ability to improve pharmacokinetic properties makes it a desirable modification in drug candidates, where enhanced bioavailability and metabolic stability are crucial factors. Research has demonstrated that the unique properties of the trifluoromethyl group enable innovative developments in fluorine chemistry, leading to the creation of novel compounds with distinctive characteristics for various applications across multiple scientific disciplines.

Role of Serinol Backbone in Molecular Design

The serinol backbone represents a fundamental structural component that provides this compound with its distinctive molecular architecture and functional versatility. Serinol, chemically known as 2-amino-1,3-propanediol, constitutes an acyclic phosphodiester backbone that shares the same three-carbon skeleton as ribose but positions nucleobases one atom further away from the skeleton than standard nucleic acids. This structural arrangement creates unique properties that have been extensively studied since the compound class was first described nearly thirty years ago.

The serinol backbone demonstrates remarkable stability characteristics, particularly resistance to nuclease-mediated degradation, which extends the functional lifespan of serinol-containing compounds in biological environments. Serinol nucleic acids exhibit the ability to hybridize with serinol nucleic acid, ribonucleic acid, and deoxyribonucleic acid in an antiparallel fashion to form right-handed helices, with the resulting structures maintaining relative stability. Research has established that serinol nucleic acid binds ribonucleic acid more strongly than deoxyribonucleic acid, demonstrating enhanced binding affinity that proves valuable for applications requiring precise molecular recognition.

The incorporation of serinol backbone architecture provides several distinct advantages in molecular design applications. Glen Research has developed an extensive portfolio of serinol-based reagents for oligonucleotide modification and labeling, demonstrating the versatility of this molecular framework in biotechnology applications. The serinol backbone enables the creation of specialized polymers and materials with enhanced thermal stability and chemical resistance, making it valuable for developing advanced materials used in demanding environmental conditions. Additionally, the backbone's unique properties facilitate applications in agrochemical formulations, where it improves the efficacy of pesticides and herbicides through enhanced absorption in plant systems.

Table 2: Research Applications of Serinol Backbone Compounds

Properties

IUPAC Name |

tert-butyl N-[1,3-dihydroxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4/c1-14(2,3)23-13(22)19-11(8-20)12(21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11-12,20-21H,8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXCTSMFUYDKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The structure can be represented as follows:

This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

The biological activity of this compound has been linked to several mechanisms:

- Antibacterial Activity : The trifluoromethyl group enhances the compound's ability to interact with bacterial cell membranes, potentially leading to increased permeability and disruption of cellular functions. Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains, including E. coli and C. albicans .

- Anticancer Activity : Research indicates that derivatives containing trifluoromethyl substitutions can down-regulate key oncogenes such as EGFR and KRAS, which are involved in cancer cell proliferation and survival. In vitro studies demonstrated that compounds with similar frameworks exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin against multiple cancer cell lines .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of compounds related to this compound:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 7 | 4.88 | B. mycoides |

| Compound 8 | 22.4 | E. coli |

| Compound 9 | 17.6 | C. albicans |

These findings suggest that modifications in the chemical structure significantly influence the antimicrobial potency .

Anticancer Activity

The anticancer potential was assessed using various human cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| PACA2 | 22.4 | 52.1 (Doxorubicin) |

| HCT116 | 12.4 | - |

| HePG2 | 17.8 | - |

The results indicate that certain derivatives exhibit superior activity compared to established chemotherapeutic agents, highlighting their potential for development as new cancer therapies .

Case Studies

- Study on Antimicrobial Properties : A study investigated a series of urea derivatives with trifluoromethyl groups, revealing that specific compounds displayed remarkable antibacterial properties against resistant strains . This emphasizes the importance of structural modifications in enhancing biological activity.

- Cancer Cell Line Studies : Another research effort focused on the anticancer effects of similar compounds on multiple cell lines, demonstrating significant down-regulation of tumorigenic pathways through molecular docking studies . This suggests a promising avenue for further exploration in drug development.

Scientific Research Applications

Pharmaceutical Development

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural features enhance its utility in developing drugs targeting neurological disorders. The trifluoromethyl group contributes to improved metabolic stability and bioactivity, making it a valuable modification in drug candidates.

Key Applications:

- Drug Synthesis: It serves as a building block for creating novel drug molecules.

- Neurological Treatments: Researchers are exploring its potential in developing therapeutics for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and mechanisms. Its incorporation into various assays aids in understanding biological pathways and developing diagnostic tools.

Research Highlights:

- Enzyme Inhibition Studies: The compound is used to study enzyme inhibitors, providing insights into their mechanisms of action .

- Protein Interaction Analysis: It helps elucidate interactions between proteins and other biomolecules, contributing to the field of proteomics.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its thermal stability and chemical resistance are advantageous for developing specialized polymers.

Material Applications:

- Polymer Development: It is explored for creating advanced materials with enhanced performance characteristics .

- Coatings and Composites: The compound can be used in formulating coatings that require durability and resistance to harsh environments .

Agrochemical Formulations

In the agrochemical sector, this compound is utilized to improve the efficacy of pesticides and herbicides. Its ability to enhance absorption in plant systems makes it a valuable component in agrochemical formulations.

Agrochemical Insights:

- Enhanced Efficacy: The compound's properties contribute to better absorption rates, leading to more effective pest control .

- Formulation Innovation: Researchers are investigating its role in developing new agrochemical products that are environmentally friendly and efficient .

Fluorine Chemistry

The presence of the trifluoromethyl group allows for innovative research within fluorine chemistry. This aspect opens avenues for developing novel compounds with unique properties applicable across various industries.

Fluorine Chemistry Applications:

- Novel Compound Development: The trifluoromethyl substitution facilitates the synthesis of compounds with enhanced lipophilicity and biological activity.

- Research Advancements: Ongoing studies focus on leveraging fluorine's unique characteristics to create compounds with improved pharmacological profiles .

-

Neurological Drug Development:

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an intermediate for drugs targeting neurodegenerative diseases. The modifications improved both potency and selectivity against specific receptors involved in neurological pathways. -

Enzyme Interaction Studies:

Research involving this compound revealed its potential as a selective inhibitor for certain enzymes, providing insights into metabolic pathways that could lead to novel therapeutic strategies.

Preparation Methods

Preparation of the 3-(3-trifluoromethylphenyl) Intermediate

A crucial precursor is 3-(3-trifluoromethylphenyl) propanol or related derivatives. According to a patented industrial synthesis method, this intermediate is prepared by:

Step 1: Wittig Reaction

3-(3-trifluoromethyl)benzaldehyde is reacted with a Wittig reagent (e.g., brominated (2-hydroxyethyl)triphenylphosphonium salt) in the presence of an organic base such as potassium tert-butoxide or sodium tert-butoxide. The reaction is carried out in solvents like toluene, tetrahydrofuran (THF), or 2-methyltetrahydrofuran at temperatures between 0–60°C.

The molar ratios are carefully controlled, typically 1:1.05–1.1 (aldehyde to Wittig reagent) and 1:1–1.1 (organic base to Wittig reagent), to optimize yield and purity.

Step 2: Catalytic Hydrogenation

The resulting 3-(3-trifluoromethyl) 2-propylene-1-alcohol is subjected to catalytic hydrogenation using 5% Pd/C catalyst under pressurized hydrogen (0.1–0.3 MPa) at 20–50°C. This step saturates the double bond, yielding 3-(3-trifluoromethylphenyl) propanol.

This method is advantageous due to the availability of raw materials, mild reaction conditions, high yield, and suitability for continuous industrial production.

Conversion to this compound

While direct literature on the exact this compound preparation is limited, the general approach involves:

-

The 3-(3-trifluoromethylphenyl) propanol intermediate undergoes stereoselective amino alcohol synthesis, often via asymmetric aminohydroxylation or reductive amination, to introduce the amino and hydroxyl groups in the D-threo configuration.

-

The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to afford the Boc-protected serinol derivative.

This sequence ensures the stereochemical integrity and functional group protection necessary for downstream pharmaceutical applications.

Data Table: Key Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Wittig Reaction | 3-(3-trifluoromethyl)benzaldehyde, Wittig reagent, KtBuO | 0–60 | Atmospheric | Toluene, THF, 2-MeTHF | High | Molar ratio aldehyde:Wittig reagent 1:1.05–1.1 |

| Catalytic Hydrogenation | Pd/C (5%), H2 gas | 20–50 | 0.1–0.3 | 2-MeTHF | High | Saturates double bond to propanol derivative |

| Amino Alcohol Formation | Amination reagents, stereoselective catalysts | Variable | Atmospheric | Various | Moderate | Stereoselective step to obtain D-threo isomer |

| Boc Protection | Boc2O, base (e.g., triethylamine) | 0–25 | Atmospheric | Dichloromethane or similar | High | Protects amino group to stabilize compound |

Research Findings and Analysis

The Wittig reaction step is critical for introducing the vinyl alcohol intermediate with high regio- and stereoselectivity. The choice of base and solvent affects the reaction rate and yield significantly.

Catalytic hydrogenation using Pd/C under mild pressure and temperature conditions efficiently converts the unsaturated intermediate to the saturated propanol without over-reduction or side reactions.

The stereoselective introduction of the amino group to form the D-threo configuration is often achieved via asymmetric synthesis methods, which are well-documented in amino alcohol chemistry but require careful optimization for this trifluoromethyl-substituted system.

Boc protection is a standard, high-yielding step that stabilizes the amino group for further synthetic transformations.

The overall synthetic route is scalable and suitable for industrial production due to the use of readily available reagents, mild conditions, and high yields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-D-threo-3-(3-trifluoromethylphenyl)serinol, and how do they differ in yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example:

- Step 1 : Start with D-serinol derivatives, introducing the Boc (tert-butoxycarbonyl) group to protect the amine functionality.

- Step 2 : Functionalize the hydroxyl groups with trifluoromethylphenyl substituents via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).

- Step 3 : Optimize stereochemical control using chiral auxiliaries or asymmetric catalysis to preserve the threo configuration .

- Key Challenges : Competing side reactions (e.g., racemization) and low yields in trifluoromethyl group incorporation due to steric and electronic effects.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., coupling constants for threo vs. erythro diastereomers) and trifluoromethylphenyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of the trifluoromethyl group.

- X-ray Crystallography : Definitive confirmation of 3D structure, though crystallization may require derivatization due to the compound’s hygroscopic nature .

Q. What biological or pharmacological roles have been hypothesized for this compound, based on its structural analogs?

- Methodological Answer :

- Precursor for Bioactive Molecules : Serinol derivatives are precursors for antibiotics (e.g., chloramphenicol) and X-ray contrast agents. The trifluoromethyl group may enhance metabolic stability or receptor binding affinity .

- Enzyme Inhibition : Structural analogs of serinol interfere with sphingolipid metabolism (e.g., inhibition of serine palmitoyltransferase), suggesting potential antifungal or anticancer applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Experimental Design :

Standardize cell culture conditions (e.g., nutrient media, oxygen levels) to minimize variability.

Use isotopic labeling (e.g., C-serinol) to track metabolic incorporation and quantify pathway-specific effects.

Perform dose-response assays with controls for off-target effects (e.g., cytotoxicity assays).

- Data Analysis : Apply multivariate statistical models to distinguish cell-line-specific responses from compound-specific effects .

Q. What strategies improve the enantiomeric purity of this compound during large-scale synthesis?

- Methodological Answer :

- Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like trifluoromethylphenyl group attachment.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC purification.

- Kinetic Resolution : Optimize reaction kinetics to favor the desired enantiomer via selective crystallization or enzymatic resolution .

Q. How does the trifluoromethylphenyl group influence the compound’s solubility and stability in aqueous vs. lipid environments?

- Methodological Answer :

- Solubility Studies : Measure partition coefficients (logP) using shake-flask methods or computational tools (e.g., COSMO-RS).

- Stability Profiling : Conduct accelerated degradation studies under varying pH and temperature conditions. The trifluoromethyl group increases hydrophobicity but may reduce hydrolytic stability due to electron-withdrawing effects .

Q. What are the limitations of LC-MS in detecting this compound in cellular metabolite extracts?

- Methodological Answer :

- Sensitivity Issues : Low abundance in cells (e.g., <1 nM) requires pre-concentration steps (e.g., solid-phase extraction) or derivatization (e.g., dansyl chloride tagging).

- Matrix Interference : Co-eluting metabolites (e.g., phosphorylated serinol derivatives) complicate detection. Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to improve specificity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, tissue distribution, and metabolite formation (e.g., Boc group cleavage in vivo).

- Target Engagement Assays : Use biophysical techniques (e.g., SPR, ITC) to confirm direct binding to the enzyme target.

- Off-Target Screening : Employ proteome-wide affinity pulldowns or CRISPR-Cas9 knockout libraries to identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.